molecular formula C9H8BrClN2O B14896500 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one

7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one

Cat. No.: B14896500
M. Wt: 275.53 g/mol
InChI Key: SFAQHXGNADDLCX-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of bromine and chlorine atoms attached to the benzodiazepine core. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-bromo-4-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux conditions to facilitate cyclization and formation of the desired benzodiazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and pharmacological profile. The combination of these halogens in the benzodiazepine core may result in distinct interactions with biological targets and unique therapeutic effects .

Properties

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

7-bromo-6-chloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

InChI

InChI=1S/C9H8BrClN2O/c10-5-1-2-6-7(8(5)11)9(14)13-4-3-12-6/h1-2,12H,3-4H2,(H,13,14)

InChI Key

SFAQHXGNADDLCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(N1)C=CC(=C2Cl)Br

Origin of Product

United States

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